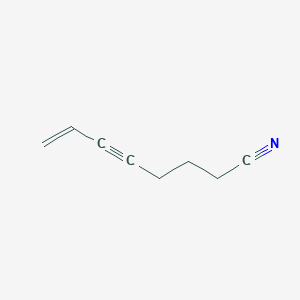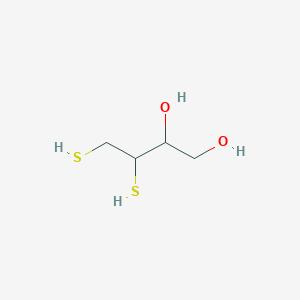
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and a propanoyl group attached to a dihydropyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexyl hydrazine with a β-keto ester, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone N-oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of 2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can modulate signaling pathways, such as the TGF-β/SMAD pathway, which is involved in cellular processes like proliferation and differentiation .
類似化合物との比較
Similar Compounds
2-Hexyl-5-methyl-3(2H)-furanone: Similar in structure but with a furanone ring instead of a pyrazolone ring.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with different substituents.
Uniqueness
2-Hexyl-5-methyl-4-propanoyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hexyl and propanoyl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
特性
CAS番号 |
824976-28-5 |
|---|---|
分子式 |
C13H22N2O2 |
分子量 |
238.33 g/mol |
IUPAC名 |
2-hexyl-5-methyl-4-propanoyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-8-9-15-13(17)12(10(3)14-15)11(16)5-2/h14H,4-9H2,1-3H3 |
InChIキー |
GDHUWLNNNLAENC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C(=O)C(=C(N1)C)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)




![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
